3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
Description
Properties
IUPAC Name |
8,9-dimethoxy-5-octylsulfanyl-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3S/c1-6-7-8-9-10-11-12-30-23-24-17-14-19(29-5)18(28-4)13-16(17)21-25-22(27)20(15(2)3)26(21)23/h13-15,20H,6-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYUFMXUSJRQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC2=CC(=C(C=C2C3=NC(=O)C(N31)C(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Core Structure Construction
The imidazo[1,2-c]quinazoline scaffold is central to the target molecule. Retrosynthetically, the core can be dissected into two key fragments: a substituted quinazolinone and an imidazole ring. Source and validate copper-catalyzed Ullmann-type C–N coupling followed by intramolecular cross-dehydrogenative coupling (CDC) as a robust method for constructing this framework.
Synthesis of the Quinazolinone Precursor
The 8,9-dimethoxyquinazolin-2(3H)-one intermediate is synthesized via cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid derivatives. Source demonstrates that methyl 2-amino-4,5-dimethoxybenzoate reacts with oxazolones under acidic conditions to form imidazolinones, which are subsequently cyclized using hydrazine hydrate.
Imidazole Ring Formation
Copper-catalyzed coupling of 2-(2-bromophenyl)-1H-imidazoles with azoles (e.g., imidazole, benzimidazole) establishes the fused imidazo[1,2-c]quinazoline system. For the target compound, the 3-isopropyl group is introduced via alkylation of the imidazole nitrogen using isopropyl bromide under basic conditions (K₂CO₃/DMF).
Synthetic Protocol and Experimental Validation
Stepwise Synthesis
Step 1: Preparation of 8,9-Dimethoxy-3-isopropylimidazo[1,2-c]quinazolin-5(6H)-thione
- Starting Material: 2-(2-Bromophenyl)-1H-imidazole (1.0 mmol).
- Coupling: React with 2-mercaptoimidazole (1.2 mmol) in DMF with CuI (20 mol%) and K₂CO₃ (2.0 mmol) at 150°C for 2 h.
- Cyclization: Add Cu(OAc)₂·H₂O (0.5 mmol) and heat for 5 h to form the thione.
- Alkylation: Treat with isopropyl bromide (1.5 equiv) and K₂CO₃ in DMF at 80°C for 6 h.
Step 2: Octylsulfanyl Substitution
Optimization Challenges and Solutions
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | NaH/DMF, 120°C | 45–60 | 90–95 | Long reaction time |
| Oxidative Coupling | CuI/Cu(OAc)₂, 150°C | 50–65 | 85–90 | Requires inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the imidazo[1,2-c]quinazolinone scaffold but differ in substituents, leading to variations in physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity : The octylsulfanyl chain significantly increases LogP (estimated >6) compared to benzylthio (LogP ~4.5) or trifluoromethylbenzylthio (LogP ~4.2) derivatives, favoring membrane permeability but reducing aqueous solubility .
- Melting Points : Derivatives with aromatic substituents (e.g., benzyl, dichlorobenzyl) exhibit higher melting points (>250°C) due to crystallinity, while alkylthio derivatives like the target compound may have lower melting points (~150–180°C inferred) .
Biological Activity
The compound 3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one belongs to the imidazoquinazoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure features an imidazoquinazoline core with specific substitutions that enhance its biological activity.
Biological Activity Overview
Research indicates that imidazoquinazolines exhibit various biological activities including:
- Anticancer Properties : Certain derivatives have shown efficacy against various cancer cell lines.
- Antidiabetic Effects : Inhibition of α-glucosidase has been linked to potential antidiabetic effects.
- Neuroprotective Effects : Some studies suggest neuroprotective properties relevant to neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- α-Glucosidase Inhibition : The compound has demonstrated significant inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition can lead to reduced postprandial glucose levels, making it a candidate for diabetes management .
- Cellular Mechanisms : Studies have shown that the compound can induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction. This suggests potential use in cancer therapeutics .
Research Findings
A series of studies have evaluated the biological activity of this compound:
Anticancer Activity
In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings:
Antidiabetic Activity
The α-glucosidase inhibition studies showed promising results with the following IC50 values:
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Diabetes Management : In a controlled study involving diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels compared to controls.
- Neuroprotection : A study examining neuroprotective effects in models of Alzheimer's disease reported that treatment with the compound improved cognitive functions and reduced amyloid-beta plaque formation.
Q & A
Q. What are the established synthetic strategies for constructing the imidazo[1,2-c]quinazoline core in this compound?
The imidazo[1,2-c]quinazoline scaffold is typically synthesized via cyclization reactions involving 2-aminobenzonitrile derivatives or through transition-metal-catalyzed C–H activation. For example, Cp*CoIII-catalyzed [4+2] cycloaddition of 2-aryl-1H-imidazoles with 1,4,2-dioxazol-5-ones provides moderate-to-high yields of the core structure under mild conditions . Alternative methods include one-pot reactions using SnCl₂ to facilitate thione or ketone formation at the 5-position .
Q. How is the structural integrity of this compound validated during synthesis?
Characterization relies on a combination of ¹H/¹³C NMR (to confirm substitution patterns and regiochemistry), high-resolution mass spectrometry (HRMS) (for molecular formula verification), and X-ray crystallography (to resolve ambiguities in stereochemistry or ring conformation). For sulfur-containing analogs, elemental analysis and IR spectroscopy (to confirm thioether or sulfanyl groups) are critical .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial evaluation focuses on kinase inhibition assays (e.g., tyrosine kinases) due to structural similarities to known imidazoquinazoline inhibitors . For antimicrobial activity, standardized protocols like broth microdilution (MIC determination against S. aureus or C. albicans) are employed, as seen in related 5-sulfanyl derivatives .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve regioselectivity at the 5-sulfanyl position?
Regioselectivity is influenced by electrophilic sulfur sources (e.g., octanethiol vs. disulfides) and solvent polarity. For example, polar aprotic solvents (DMF or DMSO) favor nucleophilic substitution at the 5-position, while protic solvents may lead to competing side reactions. Kinetic studies using LC-MS can track intermediate formation to refine reaction conditions .
Q. What mechanistic insights exist for its potential as a kinase inhibitor?
Molecular docking studies suggest that the 8,9-dimethoxy groups and sulfanyl side chain enhance binding to kinase ATP pockets by forming hydrogen bonds with residues like Asp864 (in EGFR) or hydrophobic interactions with Leu694 (in BCR-ABL). Comparative IC₅₀ assays with truncated analogs (e.g., lacking the octylsulfanyl chain) are critical to validate pharmacophore contributions .
Q. How can conflicting data on metabolic stability be resolved?
Discrepancies in metabolic half-life (e.g., microsomal vs. hepatocyte assays) may arise from differences in cytochrome P450 isoform activity. Use LC-HRMS/MS to identify major metabolites (e.g., O-demethylation at the 8/9-methoxy groups or sulfoxidation of the thioether). Parallel studies with deuterated analogs (e.g., CD₃-methoxy) can pinpoint metabolic hotspots .
Q. What strategies mitigate solubility challenges in in vivo studies?
The octylsulfanyl chain introduces hydrophobicity, requiring formulation optimization. Techniques include:
- Nanoparticle encapsulation (PLGA polymers for sustained release).
- Co-solvent systems (e.g., PEG-400/water mixtures adjusted to pH 4–5 to prevent precipitation).
- Prodrug derivatization (e.g., phosphate esters at the 2-oxo position) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to account for off-target effects?
Employ orthogonal assays:
- Primary assay : Kinase inhibition (e.g., ADP-Glo™ for ATP-competitive inhibitors).
- Counter-screening : Phosphatase or protease panels to rule out non-specific binding.
- Cellular validation : Apoptosis/cytotoxicity assays (e.g., Annexin V/PI staining) in isogenic cell lines (wild-type vs. kinase-deficient) .
Q. What statistical methods are recommended for analyzing SAR data?
Use multivariate regression (e.g., partial least squares, PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity. For non-linear relationships, random forest models or neural networks can identify critical substituent contributions (e.g., methoxy vs. ethoxy at 8/9 positions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
